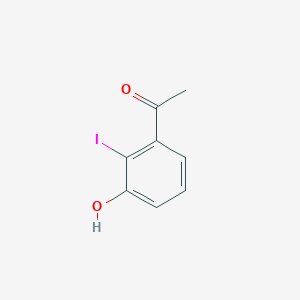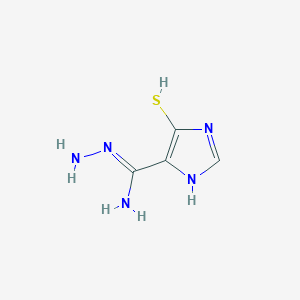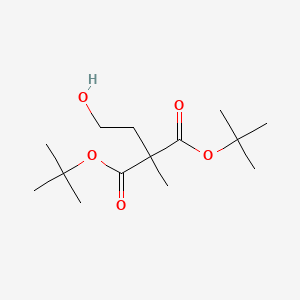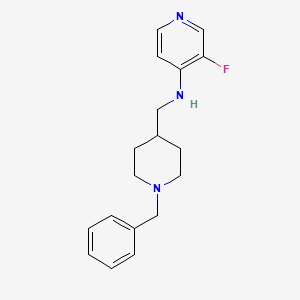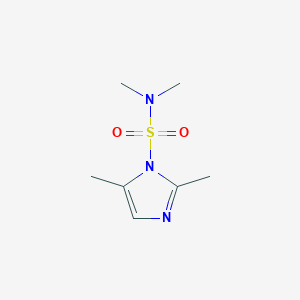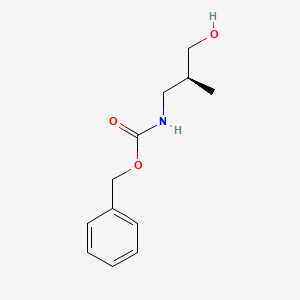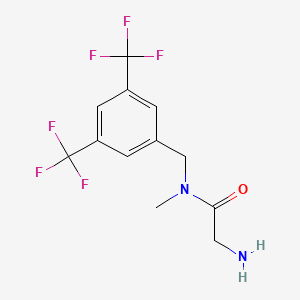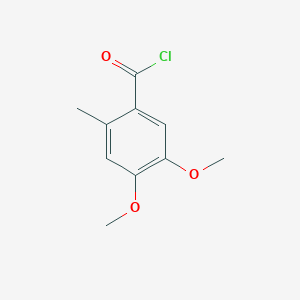
4,5-Dimethoxy-2-methylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 4,5-dimethoxy-2-methyl- is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 4 and 5 positions and a methyl group at the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoyl chloride, 4,5-dimethoxy-2-methyl- can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4,5-dimethoxy-2-methylbenzene with phosgene (COCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of benzoyl chloride, 4,5-dimethoxy-2-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas requires stringent safety measures due to its toxicity. The product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 4,5-dimethoxy-2-methyl- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes in the presence of catalysts like aluminum chloride.
Hydrolysis: The compound hydrolyzes in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Addition Reactions: Catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Hydrolysis: Water or aqueous base solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Addition Reactions: Formation of addition products with alkenes or alkynes.
Hydrolysis: Formation of 4,5-dimethoxy-2-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 4,5-dimethoxy-2-methyl- is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 4,5-dimethoxy-2-methyl- involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of methoxy groups on the benzene ring increases the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: The parent compound without the methoxy and methyl substitutions.
4-Methoxybenzoyl Chloride: A similar compound with a single methoxy group.
3,5-Dimethoxybenzoyl Chloride: A compound with two methoxy groups at different positions.
Uniqueness: Benzoyl chloride, 4,5-dimethoxy-2-methyl- is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substitutions influence its reactivity and make it suitable for specific synthetic applications that require enhanced electron density and steric effects.
Eigenschaften
CAS-Nummer |
91940-89-5 |
|---|---|
Molekularformel |
C10H11ClO3 |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
FJYZIYBHGODNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
